molecular formula C13H15ClFN3 B511058 [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine CAS No. 852934-12-4

[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B511058
M. Wt: 267.73g/mol
InChI Key: GOFVEVMNZARKMO-UHFFFAOYSA-N
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Description

This compound, also known as N-(2-chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)-1-propanamine, has a molecular weight of 267.73 . It is an oil at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole compounds in general can be synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15ClFN3/c14-12-3-1-4-13(15)11(12)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2 . This indicates the presence of a chloro and fluoro group on the phenyl ring, a methyl group attached to the phenyl ring, and a propyl group attached to an imidazole ring .

It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Structural Properties

Research into the synthesis and structural properties of novel compounds, including those with imidazole and phenyl substitutions, has been extensive. For instance, the study on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones explores the reaction of chloral with substituted anilines, resulting in various products depending on the amine type and reaction conditions. This research provides insight into the conformation of the observed products through high-resolution spectra and ab initio calculations, demonstrating the complexity and versatility of reactions involving chloral and amines (Issac & Tierney, 1996).

Pharmacophore Design for Kinase Inhibitors

Compounds with imidazole scaffolds are significant in the design of kinase inhibitors, highlighting their application in developing treatments for inflammatory diseases. A review of the literature describing the design, synthesis, and activity studies of tri- and tetra-substituted imidazole compounds as selective inhibitors of p38 mitogen-activated protein kinase underlines their importance in medicinal chemistry. These inhibitors demonstrate potential for treating diseases associated with proinflammatory cytokine release (Scior et al., 2011).

Environmental Science: PFAS Removal

In environmental sciences, research into the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies highlights the application of amine-containing sorbents. These studies suggest that amine-functionalized materials can offer effective solutions for PFAS control, underscoring the role of chemical engineering in addressing environmental contaminants. The critical analysis of amine-containing sorbents for PFAS removal discusses the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology on the efficiency of PFAS capture (Ateia et al., 2019).

Future Directions

While specific future directions for this compound were not found, imidazole compounds are important synthons in the development of new drugs due to their broad range of chemical and biological properties . They are used in the treatment of various diseases and conditions, and research into their potential uses is ongoing .

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN3/c14-12-3-1-4-13(15)11(12)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFVEVMNZARKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCCCN2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine

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